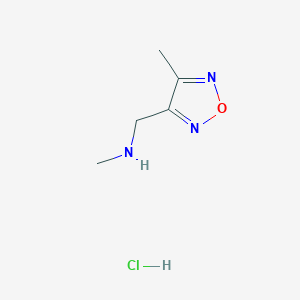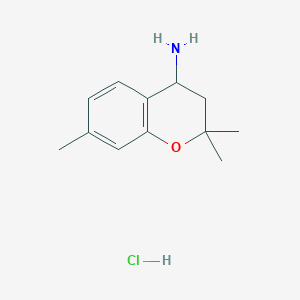
4-(Carbamoylamino)cyclohexan-1-carbonsäure
Übersicht
Beschreibung
4-(Carbamoylamino)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-(Carbamoylamino)cyclohexane-1-carboxylic acid is 1S/C8H14N2O3/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h5-6H,1-4H2,(H,11,12)(H3,9,10,13) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
4-(Carbamoylamino)cyclohexane-1-carboxylic acid is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Carbonsäuren, wie beispielsweise „4-(Carbamoylamino)cyclohexan-1-carbonsäure“, spielen eine entscheidende Rolle in der organischen Synthese . Sie sind an verschiedenen wichtigen Reaktionen beteiligt, wie z. B. Substitution, Eliminierung, Oxidation und Kupplung . Ihre stark polare chemische Struktur macht sie in diesen Reaktionen aktiv .
Nanotechnologie
Im Bereich der Nanotechnologie werden Carbonsäuren als Oberflächenmodifikatoren eingesetzt, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern . Die Carbonsäuregruppe kann mit der Oberfläche dieser Nanostrukturen interagieren, wodurch deren Stabilität und Funktionalität verbessert werden .
Polymerwissenschaften
Carbonsäuren werden im Bereich der Polymere als Monomere, Additive, Katalysatoren usw. verwendet . Sie können sowohl in synthetische als auch in natürliche Polymere eingearbeitet werden, wodurch ihre Eigenschaften verbessert und ihre Anwendungen erweitert werden .
Pharmazeutischer Zwischenstoff
Ähnliche Verbindungen, wie z. B. „4-(Methoxycarbonyl)cyclohexan-1-carbonsäure“, werden als pharmazeutische Zwischenstoffe verwendet . Es ist plausibel, dass „this compound“ ähnliche Anwendungen haben könnte, obwohl die spezifischen Verwendungen von dem zu synthetisierenden Medikament abhängen würden.
Umweltreinigung
Verbindungen, die „this compound“ ähneln, wie z. B. Cyclohexancarbonsäure, wurden auf ihre adsorptiven Eigenschaften untersucht . Sie könnten möglicherweise zur Umweltreinigung eingesetzt werden, z. B. um organische Schadstoffe aus dem Wasser zu entfernen .
Lebensmittelindustrie
Einige Carbonsäuren, wie z. B. Zitronensäure, Milchsäure oder Fumarsäure, werden durch Fermentation hergestellt und in der Lebensmittelindustrie eingesetzt . Während „this compound“ in der Regel nicht in Lebensmitteln verwendet wird, ist es möglich, dass sie aufgrund ihrer Carbonsäuregruppe in diesem Bereich Anwendungen finden könnte .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
4-(carbamoylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h5-6H,1-4H2,(H,11,12)(H3,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGYUAHMQCQWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride](/img/structure/B1521467.png)
![3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521468.png)


![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B1521471.png)






